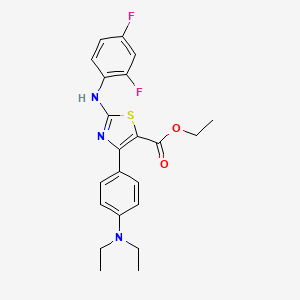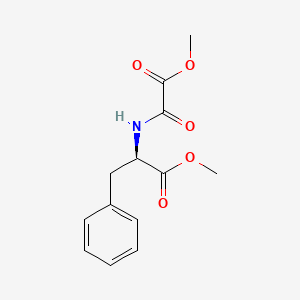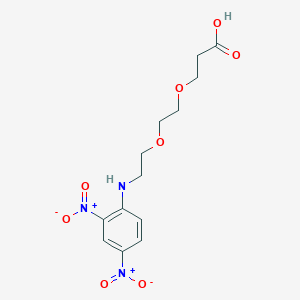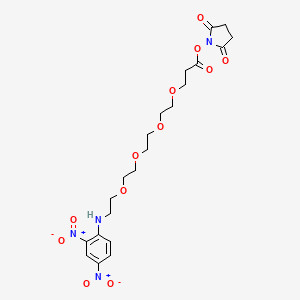
Dynarrestin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dynarrestin is an inhibitor of Hedgehog (Hh) signaling and cytoplasmic dynein . It is known to inhibit hedgehog signaling in vitro (IC 50 = 0.22 μM) and exhibits reversible inhibition of cytoplasmic dynein 1-dependent microtubule binding and cytoplasmic dynein 2-dependent intraflagellar transport . It also inhibits tumor cell proliferation in a mouse medulloblastoma model .
Molecular Structure Analysis
The molecular structure of Dynarrestin is described as Ethyl 4- (4- (diethylamino)phenyl)-2- ( (2,4-difluorophenyl)amino)thiazole-5-carboxylate . The molecular weight is 431.5 .Chemical Reactions Analysis
Dynarrestin acts reversibly to inhibit cytoplasmic dynein 1-dependent microtubule binding and motility in vitro without affecting ATP hydrolysis . It rapidly and reversibly inhibits endosome movement in living cells and perturbs mitosis by inducing spindle misorientation and pseudoprometaphase delay .Physical And Chemical Properties Analysis
The physical and chemical properties of Dynarrestin include its solubility up to 100 mM in DMSO . The technical data provided above is for guidance only .科学研究应用
Inhibition of Cytoplasmic Dynein
Dynarrestin is a direct and specific inhibitor of cytoplasmic dynein 1 . Cytoplasmic dynein is a motor protein complex that transports cargo along microtubules in cells . Dynarrestin’s ability to inhibit this process makes it a valuable tool for studying cytoplasmic dynein-dependent cellular processes .
Hedgehog-Signaling Pathway Inhibition
Dynarrestin inhibits the Hedgehog-signaling pathway downstream of SUFU . The Hedgehog-signaling pathway is crucial for many aspects of development including growth, patterning, and morphogenesis . Therefore, Dynarrestin can be used to study the effects of inhibiting this pathway .
Ciliary Transport Inhibition
Dynarrestin is sufficient to inhibit ciliary transport . Cilia are small hair-like structures on the surface of all mammalian cells, and they are involved in many physiological processes including sensory perception and signal transduction . By inhibiting ciliary transport, Dynarrestin can help researchers understand the role of cilia in these processes .
Tumor Cell Proliferation Inhibition
Dynarrestin has been shown to inhibit the proliferation of primary tumor cells . This makes it a promising compound for medicinal chemistry programs aimed at the development of anti-cancer drugs .
Inhibition of Dynein-Dependent Microtubule Binding
Dynarrestin exhibits reversible inhibition of cytoplasmic dynein 1-dependent microtubule binding . This property allows researchers to study the role of dynein in microtubule dynamics .
Effects on Axonal Transport
Dynarrestin has been found to decrease the force-producing units (FPUs) for retrograde transport more than anterograde transport . This could be used to quantify the damage to axonal transport resulting from neuronal diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .
作用机制
- It rapidly inhibits endosome movement in living cells and perturbs mitosis by inducing spindle misorientation and pseudoprometaphase delay .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
未来方向
Dynarrestin has been found to decrease the force producing units (FPUs) for retrograde transport more than anterograde transport . In the future, these measurements may be used to quantify the damage to axonal transport resulting from neuronal diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .
属性
IUPAC Name |
ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNDDDSGCMQOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dynarrestin | |
Q & A
Q1: What makes Dynarrestin unique compared to other dynein inhibitors?
A1: Unlike other dynein inhibitors like Ciliobrevins, Dynarrestin inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.
Q2: How does Dynarrestin impact the Hedgehog (Hh) signaling pathway?
A2: Dynarrestin potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because Dynarrestin can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []
Q3: Beyond Hh signaling, what other cellular processes are affected by Dynarrestin?
A3: Dynarrestin's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.
Q4: Has Dynarrestin been used to study specific protein interactions?
A4: Yes, Dynarrestin has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that Dynarrestin treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []
Q5: Are there any potential applications of Dynarrestin in studying neuronal diseases?
A5: Research suggests that Dynarrestin could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of Dynarrestin on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)
![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)






